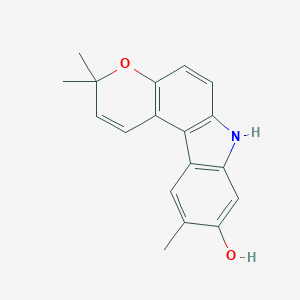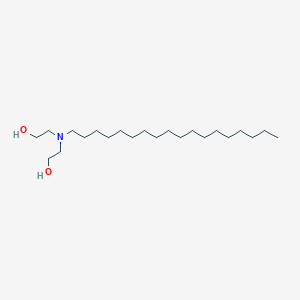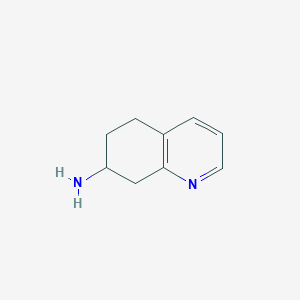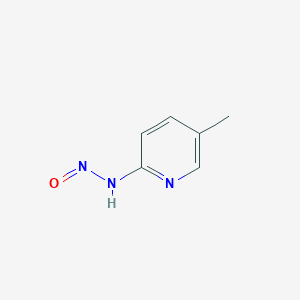
N-(5-methylpyridin-2-yl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)nitrous amide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a nitric oxide donor and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis Techniques
N-(5-methylpyridin-2-yl)nitrous amide, a derivative of nitropyridine, can be synthesized through various innovative techniques. The synthesis of related nitropyridyl carboxamides involves the reaction of 3-Nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, showcasing the versatility of nitropyridine derivatives in chemical synthesis (Amangasieva et al., 2018). Moreover, the formation of 4-dialkylaminopyridine derivatives from 3-nitropyran-2-one N-functionalized amidines through reaction with secondary amines and the existence of these compounds in tautomeric forms demonstrate the chemical complexity and adaptability of these compounds (Bertacche et al., 2007).
Chemical Reactions and Applications
The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, revealing their potential in synthesizing tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation (Holt & Fiksdahl, 2007). These reactions not only underline the chemical richness of these compounds but also hint at their applications in creating complex molecular architectures.
Material Synthesis and Probe Development
The study of 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media illustrates the application of nitropyridine derivatives in the development of chemical sensors. Such compounds can be specifically designed for environmental monitoring or biological systems, indicating the intersection of organic synthesis with practical applications in various fields (Singh et al., 2020).
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASOXTKEANXGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)nitrous amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








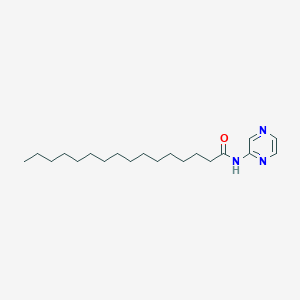
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
